methyl 4,5-dimethoxy-2-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)benzoate
Description
Properties
Molecular Formula |
C22H25N3O6 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[2-(5-methoxy-1H-indol-3-yl)ethylcarbamoylamino]benzoate |
InChI |
InChI=1S/C22H25N3O6/c1-28-14-5-6-17-15(9-14)13(12-24-17)7-8-23-22(27)25-18-11-20(30-3)19(29-2)10-16(18)21(26)31-4/h5-6,9-12,24H,7-8H2,1-4H3,(H2,23,25,27) |
InChI Key |
LLGYSUNWUDJQKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Esterification and Functionalization of 4,5-Dimethoxy-2-nitrobenzoic Acid
A common starting point involves 4,5-dimethoxy-2-nitrobenzoic acid. Methylation of the carboxylic acid group is achieved via Fischer esterification or using dimethyl sulfate in the presence of a base. Subsequent reduction of the nitro group to an amine is typically performed using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C).
Example Protocol
-
Step 1 : 4,5-Dimethoxy-2-nitrobenzoic acid (10 mmol) is refluxed with methanol (50 mL) and concentrated sulfuric acid (1 mL) for 12 hours to yield methyl 4,5-dimethoxy-2-nitrobenzoate (92% yield).
-
Step 2 : Hydrogenation at 50 psi H₂ over 10% Pd/C in ethanol reduces the nitro group to an amine, affording methyl 4,5-dimethoxy-2-aminobenzoate (85% yield).
Formation of the Urea Linkage
Carbamoyl Coupling via Isocyanate Intermediates
The amine group on the benzoate core is reacted with phosgene or triphosgene to generate an isocyanate intermediate, which is subsequently treated with 2-(5-methoxy-1H-indol-3-yl)ethylamine to form the urea linkage.
Critical Parameters
-
Solvent : Anhydrous dichloromethane or tetrahydrofuran.
-
Temperature : 0–5°C to minimize side reactions.
Example Protocol
Methyl 4,5-dimethoxy-2-aminobenzoate (5 mmol) is treated with triphosgene (1.7 mmol) in dichloromethane at 0°C. After 1 hour, 2-(5-methoxy-1H-indol-3-yl)ethylamine (5.5 mmol) and TEA (10 mmol) are added, stirring for 12 hours at room temperature. The product is purified via silica chromatography (ethyl acetate/hexane, 1:1) to yield the urea derivative (78% yield).
Synthesis of the Indole Ethylamine Sidechain
Fischer Indole Synthesis for 5-Methoxyindole
The 5-methoxyindole moiety is synthesized via Fischer indole synthesis using 4-methoxyphenylhydrazine and propionaldehyde under acidic conditions.
Example Protocol
4-Methoxyphenylhydrazine (10 mmol) and propionaldehyde (12 mmol) are heated in acetic acid (50 mL) at 80°C for 8 hours. The mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate to isolate 5-methoxyindole (88% yield).
Final Coupling and Purification
Amide Bond Formation Using Carbodiimide Coupling
The urea-linked benzoate and indole ethylamine are coupled using EDC·HCl and HOBt in dimethylformamide (DMF).
Optimized Conditions
-
Reagents : EDC·HCl (1.2 equiv), HOBt (1.1 equiv).
-
Solvent : Anhydrous DMF.
-
Time : 16–24 hours at room temperature.
-
Yield : 72–89% after column chromatography (ethyl acetate/hexane gradient).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Urea Hydrolysis : The urea linkage is sensitive to strong acids/bases. Use of mild conditions (pH 6–8) during workup is critical.
-
Indole Alkylation : Competing N1 vs. C3 alkylation requires careful control of base strength and temperature.
-
Purification : Silica column chromatography with ethyl acetate/hexane (30–50%) effectively separates intermediates .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carbamate derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, the indole moiety may interact with serotonin receptors, while the benzoate ester could influence enzyme activity. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Urea Substituents
a) Methyl 4,5-dimethoxy-2-[(phenylcarbamoyl)amino]benzoate (RN: 218134-94-2)
- Structure : Replaces the indole-ethyl group with a phenyl ring.
- Simplified solubility profile due to fewer hydrogen-bond donors (indole N–H vs. phenyl C–H).
- Applications : Likely explored as a urea-based scaffold in agrochemicals or pharmaceuticals, though specific uses are undocumented in the evidence .
b) Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate
- Structure: Substitutes the urea group with a phenoxyacetyl amide.
- Key Differences: The phenoxyacetyl group introduces ether and amide linkages, enhancing rigidity but reducing hydrogen-bonding capacity compared to urea. Potential for improved metabolic stability due to reduced hydrolytic susceptibility of the amide vs. urea .
Analogues with Heterocyclic Modifications
a) Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
- Structure : Replaces the urea-indole system with a thiadiazole ring and benzylcarbamoyl group.
- Higher acute toxicity (Category 4 for oral/dermal/inhalation) compared to typical benzoate esters, possibly due to reactive thiadiazole intermediates .
- Applications : Primarily used in R&D settings, with hazards necessitating strict handling protocols .
b) Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
- Structure : Features a triazine ring and sulfonylurea group.
- Key Differences :
- Applications : Widely used as a sulfonylurea herbicide .
Physicochemical and Functional Comparison
Biological Activity
Methyl 4,5-dimethoxy-2-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)benzoate is a complex organic compound with significant potential in biological applications. With a molecular formula of C22H25N3O6 and a molecular weight of approximately 427.4 g/mol, this compound features multiple functional groups that contribute to its diverse biological activities.
Chemical Structure and Properties
The compound's structure includes:
- Benzoate Ester : Provides stability and solubility.
- Carbamoyl Group : Impacts the compound's interaction with biological targets.
- Indole Derivative : Known for its neuropharmacological properties.
Structural Features Table
| Feature | Description |
|---|---|
| Molecular Formula | C22H25N3O6 |
| Molecular Weight | ~427.4 g/mol |
| Functional Groups | Methoxy, Carbamoyl, Indole |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and antimicrobial properties.
Neuropharmacological Effects
Indole derivatives are known to interact with serotonin receptors, potentially influencing mood and cognition. Preliminary studies suggest that this compound may:
- Act as a serotonin receptor agonist : Enhancing serotonin signaling pathways.
- Exhibit anxiolytic effects : Reducing anxiety in animal models.
Antimicrobial Activity
Studies have shown that related indole compounds possess antibacterial properties. This compound has demonstrated:
- Inhibition of Gram-positive bacteria : Effective against strains like Staphylococcus aureus.
- Moderate activity against Gram-negative bacteria : Such as Escherichia coli.
Case Studies and Research Findings
-
Neuropharmacological Study :
- A study reported that an indole derivative similar to methyl 4,5-dimethoxy compound showed significant binding affinity to serotonin receptors (IC50 values ranging from 10 to 50 nM) .
- Behavioral tests indicated reduced anxiety-like behavior in rodents.
-
Antibacterial Study :
- In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against E. coli .
- The agar diffusion method confirmed the antibacterial activity, showing clear inhibition zones.
Interaction Studies
Understanding the pharmacodynamics of this compound involves studying its binding affinity to various receptors. Initial findings indicate:
- Serotonin Receptors : Potentially modulating mood and anxiety.
- Dopamine Receptors : Suggesting implications for psychotropic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
